N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a sulfonamide group attached to an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps. One common approach starts with the preparation of the indane derivative, which is then functionalized to introduce the sulfonamide group. The final step involves the coupling of the sulfonamide with the isobutyramide moiety under controlled conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)acetamide
- **N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indane moiety with a sulfonamide group makes it particularly interesting for various applications .
Properties
IUPAC Name |
N-[4-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(2)20(24)23-18-8-10-19(11-9-18)28(25,26)22-14-21(27-3)12-16-6-4-5-7-17(16)13-21/h4-11,15,22H,12-14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPXGQAEXABJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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